Squalamine
Overview
Description
Squalamine is a steroid-polyamine conjugate compound with broad-spectrum antimicrobial activity and anti-angiogenic activity . It was first isolated from the liver of sharks of the genus Squalus but methods to make it synthetically have been subsequently developed .
Molecular Structure Analysis
Squalamine has a molecular structure similar to that of cholesterol and cholic-acid-derived ceragenins . The chemical structure of squalamine was determined by methods of mass and NMR spectroscopy .Chemical Reactions Analysis
Squalamine, similar to colistin, requires interaction with the negatively charged phosphate groups in the bacterial outer membrane as the first step in a sequence of different events ultimately leading to the disruption of the membrane .Physical And Chemical Properties Analysis
Squalamine is a chemical produced from the stomach and the liver of the spiny dogfish shark . It has a molar mass of 628 g/mol . Squalamine and trodusquemine act on the physicochemical properties of biological membranes .Scientific Research Applications
Antibacterial Application
- Application Summary: Squalamine is used as an antibiotic to fight bacterial infections . It has been found to be effective against a range of bacterial strains.
- Methods of Application: The laboratory-produced version of squalamine is sometimes applied directly to the skin as an antibiotic .
- Results or Outcomes: Squalamine has shown efficacy in disinfecting home nebulizers for patients with cystic fibrosis .
Antiviral Application
Neuroprotective Application
Antiangiogenic Application
- Application Summary: Squalamine has been found to exhibit antiangiogenic activity, which inhibits the growth of new blood vessels, a process often exploited by cancerous tumors .
- Methods of Application: In clinical trials, squalamine was administered as a continuous intravenous infusion daily for 5 days every 3 weeks .
- Results or Outcomes: At the recommended Phase II dose of 500 mg/m^2/day, squalamine resulted in plasma concentrations at least an order of magnitude higher than those required for prominent antiangiogenic effects in preclinical studies .
Antiobesity and Weight-Loss Activity
Antitumor Application
Antiatherogenic Activity
Regenerative Properties
Anxiolytic Properties
Treatment of Age-Related Macular Degeneration (AMD)
- Application Summary: Squalamine is used for the treatment of age-related macular degeneration .
- Methods of Application: Squalamine is used as an eye drop for this disorder . It has also been administered intravenously and as an eye-drop in combination with intraocular ranibizumab .
Control of Body Weight
Safety And Hazards
Future Directions
Squalamine tablets have been developed to disinfect home nebulizers for patients with cystic fibrosis . Researchers are designing a clinical trial to test squalamine in Americans with Parkinson’s . Future studies are necessary to address such questions as what benefits squalamine can offer, what form of treatment it should take, and whether it could cross the blood-brain barrier and reach the brain .
properties
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRKNQLZZXALBI-MSVGPLKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869971 | |
Record name | Squalamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Squalamine | |
CAS RN |
148717-90-2 | |
Record name | Squalamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148717-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squalamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Squalamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Squalamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SQUALAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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